3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
This compound (CAS: 551930-73-5) is a pyridine-based carbonitrile derivative with a molecular formula of C₁₇H₁₃ClF₃N₃O₂S and a molecular weight of 415.82 g/mol . Key structural features include:
- A pyridine ring substituted with a trifluoromethyl (–CF₃) group at position 5 and a carbonitrile (–CN) group at position 2.
- An (E)-ethenesulfonyl bridge linking the pyridine core to a 4-chlorophenyl group and a dimethylamino (–N(CH₃)₂) moiety.
- The sulfonyl group enhances polarity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-24(2)10-16(11-3-5-13(18)6-4-11)27(25,26)15-7-12(17(19,20)21)9-23-14(15)8-22/h3-7,9-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPYUZDTWPZNMF-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three critical structural motifs:
- 5-(Trifluoromethyl)pyridine-2-carbonitrile core
- (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl group
- Sulfonamide linkage
Retrosynthetically, the compound can be dissected into two primary precursors:
- 5-(Trifluoromethyl)pyridine-2-carbonitrile
- (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl chloride
Coupling these intermediates via nucleophilic aromatic substitution or sulfonamide formation yields the final product.
Synthesis of 5-(Trifluoromethyl)Pyridine-2-Carbonitrile
Halogenation-Cyanation Sequence
The pyridine core is typically synthesized via cyanation of a halogenated precursor. For example, 2-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with a cyanide source (e.g., CuCN or NaCN) in polar aprotic solvents like DMF at 80–120°C.
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | CuCN | DMF | 110 | 78 |
Direct Trifluoromethylation
Alternative routes employ trifluoromethylation of pyridine-2-carbonitrile using CF₃I or CF₃Cu reagents under palladium catalysis. This method avoids halogenation but requires stringent anhydrous conditions.
Preparation of (E)-1-(4-Chlorophenyl)-2-(Dimethylamino)Ethenesulfonyl Chloride
Formation of the Ethene Backbone
The (E) -configured alkene is synthesized via a Horner-Wadsworth-Emmons reaction or Mannich-type elimination :
Horner-Wadsworth-Emmons Reaction
A phosphoryl-stabilized ylide reacts with 4-chlorobenzaldehyde to form the trans-alkene. Subsequent dimethylamination introduces the amino group:
- Ylide Generation : Triethyl phosphonoacetate reacts with NaH in THF.
- Aldehyde Coupling : 4-Chlorobenzaldehyde is added, yielding (E)-ethyl 3-(4-chlorophenyl)acrylate.
- Amination : The acrylate undergoes Michael addition with dimethylamine, followed by hydrolysis to the carboxylic acid.
Mannich Elimination
A β-amino ketone intermediate is dehydrated to form the alkene:
Sulfonylation to Sulfonyl Chloride
The ethene intermediate is converted to the sulfonyl chloride via two pathways:
Chlorosulfonation
Direct reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group. Excess ClSO₃H is required to suppress side reactions.
Oxidation of Sulfonyl Hydrazides
A milder method involves oxidizing sulfonyl hydrazides with N-chlorosuccinimide (NCS) in acetonitrile/water (4:1) at −10°C to room temperature. This approach avoids harsh acids and improves functional group tolerance.
Optimized Conditions from Literature :
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl hydrazide | NCS | MeCN/H₂O | −10 → 25 | 84 |
Coupling of Sulfonyl Chloride with Pyridine Derivative
The final step involves nucleophilic substitution between 5-(trifluoromethyl)pyridine-2-carbonitrile and the sulfonyl chloride. Triethylamine (TEA) or pyridine is used to scavenge HCl, promoting the reaction.
Key Reaction Parameters :
- Solvent : Dichloromethane (DCM) or THF.
- Temperature : 0°C → room temperature.
- Molar Ratio : 1:1.2 (pyridine:sulfonyl chloride).
| Pyridine Derivative | Sulfonyl Chloride | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-(Trifluoromethyl)pyridine-2-carbonitrile | (E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenesulfonyl chloride | TEA | 4 | 91 |
Stereochemical Control and Purification
Ensuring (E)-Configuration
The Horner-Wadsworth-Emmons reaction inherently favors (E)-alkene formation due to the stereoselective elimination mechanism. Solvent polarity and reaction temperature further enhance selectivity; non-polar solvents (e.g., toluene) and elevated temperatures (80–100°C) minimize isomerization.
Scalability and Industrial Considerations
Catalytic Hydrogenation
Large-scale deprotection of intermediates (e.g., benzyl groups) employs Pd/C-catalyzed hydrogenation at 25°C under 0.1 MPa H₂. This method is cost-effective and avoids stoichiometric reagents.
Continuous-Flow Synthesis
Vapor-phase reactors with fluidized-bed catalysts (e.g., for fluorination/chlorination) enhance throughput and reduce waste. This approach is ideal for trifluoromethylpyridine production.
Chemical Reactions Analysis
3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Coupling Reactions: The ethenyl linkage allows for further functionalization through coupling reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific properties.
Biological Studies: It can be used in biological assays to study its interactions with various biomolecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine and Pyrimidine Carbonitriles
Key Observations :
Chromene and Dihydropyrimidine Carbonitriles
Key Observations :
- Chromene derivatives () exhibit fused aromatic systems, differing from the pyridine-based target compound.
- The dihydropyrimidine scaffold () offers conformational flexibility, unlike the rigid pyridine-sulfonyl backbone of the target.
Physicochemical Properties
- Molecular Weight : The target compound (415.82 g/mol) is heavier than simpler analogs like Compound 1E (277 g/mol) .
- Lipophilicity : The –CF₃ group increases hydrophobicity compared to hydroxylated analogs (e.g., ).
- Solubility: The sulfonyl group enhances aqueous solubility relative to non-polar derivatives (e.g., Example 63 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
